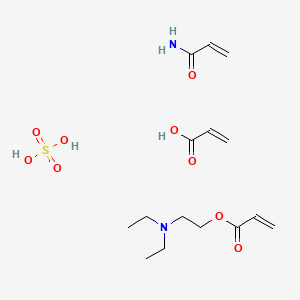
2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid is a complex polymer that finds applications in various fields due to its unique chemical properties. This compound is a result of polymerization involving 2-propenoic acid, 2-(diethylamino)ethyl 2-propenoate, and 2-propenamide, with sulfate as a counterion. The polymer exhibits properties that make it useful in industrial, medical, and scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid typically involves free radical polymerization. The process begins with the monomers 2-propenoic acid, 2-(diethylamino)ethyl 2-propenoate, and 2-propenamide. These monomers are subjected to polymerization in the presence of a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using large reactors. The monomers are mixed in precise ratios and polymerized under controlled conditions to ensure consistent product quality. The resulting polymer is then purified and processed into various forms, such as powders or solutions, depending on the intended application .
化学反应分析
Types of Reactions
2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
科学研究应用
2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of drug delivery systems due to its biocompatibility and ability to form hydrogels.
Medicine: Utilized in the formulation of medical adhesives and coatings for biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and resistance to corrosion
作用机制
The mechanism by which 2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid exerts its effects involves interactions with molecular targets and pathways. The polymer can form hydrogen bonds and electrostatic interactions with various substrates, leading to its adhesive properties. In biological systems, the polymer can interact with cellular membranes and proteins, facilitating drug delivery and other biomedical applications .
相似化合物的比较
Similar Compounds
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate: Similar in structure but differs in the monomer composition, leading to different physical and chemical properties.
2-Propenamide, polymer with 2-propenoic acid and sodium 2-propenoate: Another related polymer with different counterions and applications.
Uniqueness
2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid is unique due to its specific combination of monomers and the presence of sulfate as a counterion. This combination imparts distinct properties such as enhanced adhesion, biocompatibility, and resistance to oxidation and reduction reactions, making it suitable for a wide range of applications .
属性
CAS 编号 |
103458-43-1 |
|---|---|
分子式 |
C15H28N2O9S |
分子量 |
412.454 |
IUPAC 名称 |
2-(diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid |
InChI |
InChI=1S/C9H17NO2.C3H5NO.C3H4O2.H2O4S/c1-4-9(11)12-8-7-10(5-2)6-3;2*1-2-3(4)5;1-5(2,3)4/h4H,1,5-8H2,2-3H3;2H,1H2,(H2,4,5);2H,1H2,(H,4,5);(H2,1,2,3,4) |
InChI 键 |
LEFGQVXXGKBKIL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C=C.C=CC(=O)N.C=CC(=O)O.OS(=O)(=O)O |
同义词 |
2-Propenoic acid, polymer with 2-(diethylamino)ethyl 2-propenoate and 2-propenamide, sulfate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















